molecular formula C5H8O4 B032080 Ethyl hydrogen malonate CAS No. 1071-46-1

Ethyl hydrogen malonate

Cat. No. B032080
CAS RN: 1071-46-1
M. Wt: 132.11 g/mol
InChI Key: HGINADPHJQTSKN-UHFFFAOYSA-N
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Description

Ethyl hydrogen malonate, also known as ethyl malonate, is an organic compound used in the synthesis of pharmaceuticals and other substances. It is a colorless liquid with a pleasant odor and is composed of a carboxylic acid and an alcohol. This compound is a versatile molecule and is used in various fields such as pharmaceuticals, biochemistry, and organic synthesis.

Scientific Research Applications

  • Ketovinylation of β-Dicarbonyl Compounds : Ethyl malonate is used in the ketovinylation of β-dicarbonyl compounds to produce -carbethoxy-β-keto-α,β-unsaturated acids. These acids are useful for synthesizing various aliphatic keto acids and dike (Kochetkov, Kudryashov, & Gottich, 1961).

  • Enhanced Stability of Hydrogen Peroxide : Ethyl hydrogen malonate, along with phytate and citrate, can stabilize hydrogen peroxide in subsurface solids during CHP reactions, which enhances hydrogen peroxide delivery and treatment in situ chemical oxidation processes (Watts, Finn, Cutler, Schmidt, & Teel, 2007).

  • Synthesis of Ethyl 2-Ethoxycarbonyl-3,5-Dioxoiiexanoate : this compound is a precursor in synthesizing ethyl 2-ethoxycarbonyl-3,5-dioxoiiexanoate, an intermediate compound in various chemical syntheses (KashimaChoji, MukaiNobuhiro, & TsudaYoshihiko, 1973).

  • Stereoselective Association in Chemical Reactions : this compound is involved in stereoselective associations in chemical reactions, acting as a general base catalyst and exchange-inert ion-pair in amine exchange (Nakazawa, Sakaguchi, & Yoneda, 1980).

  • Catalytic Cyclization of Diazoketones : It's used in the catalytic cyclization of diazoketones to yield 2,4(3H,5H) furandiones, with cyclic keto orthoesters acting as intermediates (Miller & Theis, 1987).

  • Hydrogen Bonding in Crystal Structures : In crystallography, this compound contributes to hydrogen bonding and cation-anion interactions in various crystal structures (Barnes & Weakley, 2000); (Wu & Wu, 2010); (Ghosh, Powell, & Horn, 2004).

  • Living Cationic Polymerization : this compound derivatives are involved in the living cationic polymerization of a vinyl ether with a malonic ester function, producing polymers with narrow molecular weight distributions (Higashimura, Enoki, & Sawamoto, 1987).

  • Enantioselective Chemical Reactions : this compound plays a role in enantioselective chemical reactions, such as the Michael addition of malonates to nitroolefins in water-based conditions (Bae & Song, 2015).

Mechanism of Action

Target of Action

Ethyl hydrogen malonate, also known as monoethyl malonate, is primarily used as a reactant in various chemical reactions . It doesn’t have a specific biological target, but its role as a reactant makes it a crucial component in the synthesis of various compounds.

Mode of Action

This compound participates in several types of chemical reactions. It is used in the preparation of tetramic acids via Dieckmann ring closure and organocatalytic decarboxylative Doebner-Knoevenagel reactions . It is also involved in acylation reactions and Knoevenagel condensation with aldehydes . These reactions result in the formation of new compounds with potential applications in various fields, including medicine and biochemistry.

Biochemical Pathways

For instance, tetramic acids, which can be synthesized using this compound, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and cytotoxic effects .

Pharmacokinetics

The pharmacokinetic properties of the compounds synthesized using this compound would depend on their chemical structure and the specific biological systems they interact with .

Result of Action

As a reactant, the primary result of this compound’s action is the formation of new compounds. These compounds can have various molecular and cellular effects depending on their structure and the biological systems they interact with .

Action Environment

The action of this compound is influenced by various environmental factors, including temperature, pH, and the presence of other reactants . These factors can affect the rate and outcome of the reactions this compound participates in. Therefore, careful control of the reaction conditions is necessary to ensure the successful synthesis of the desired compounds.

Safety and Hazards

Ethyl hydrogen malonate may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Ethyl hydrogen malonate is involved in several biochemical reactions. It is used as a reactant for the preparation of tetramic acids through Dieckmann ring closure and organocatalytic decarboxylative Doebner-Knoevenagel reactions . It is also involved in acylation reactions and Knoevenagel condensation with aldehydes .

Cellular Effects

This compound has been shown to impair brain mitochondrial succinate and malate transport . This indicates that it can influence cell function by affecting critical metabolic pathways within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and other biomolecules. For instance, it is involved in the Dieckmann ring closure and organocatalytic decarboxylative Doebner-Knoevenagel reactions . These reactions suggest that this compound can bind to enzymes and other biomolecules, leading to enzyme activation or inhibition and changes in gene expression.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a key player in the Dieckmann ring closure and organocatalytic decarboxylative Doebner-Knoevenagel reactions . These reactions suggest that this compound interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels.

properties

IUPAC Name

3-ethoxy-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-2-9-5(8)3-4(6)7/h2-3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGINADPHJQTSKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10147915
Record name Ethyl hydrogen malonate
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Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Monoethyl malonic acid
Source Human Metabolome Database (HMDB)
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CAS RN

1071-46-1
Record name Monoethyl malonate
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Record name Ethyl hydrogen malonate
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Record name Ethyl hydrogen malonate
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Record name Ethyl hydrogen malonate
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Record name Monoethyl malonic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

47 - 50 °C
Record name Monoethyl malonic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000576
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Ethyl potassium malonate (25.0 g, 0.15 mol) was suspended in water (15.6 ml) and cooled in an ice bath. Concentrated HCl (12.5 ml) was added dropwise over 30 min, then the mixture was stirred for a further 10 min. The precipitate was filtered, then washed twice with ether. The filtrate was separated and the aqueous phase was extracted with ether. The combined ethereal solutions were dried (MgSO4) and evaporated to afford, as an oil, monoethyl hydrogen malonate (19.2 g, 99%) which was dried under vacuum overnight (or 50°/1 mm for 1 h) prior to use.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15.6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl hydrogen malonate
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Ethyl hydrogen malonate
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Ethyl hydrogen malonate
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Ethyl hydrogen malonate
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Q & A

Q1: What is Ethyl hydrogen malonate commonly used for in organic synthesis?

A1: this compound is a valuable reagent in organic synthesis, primarily known for its role in the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, like this compound, in the presence of a base. This reaction leads to the formation of α,β-unsaturated carbonyl compounds, which are important intermediates in the synthesis of various organic compounds, including natural products and pharmaceuticals. [, , ]

Q2: How does the presence of an ester group in this compound affect its reactivity compared to malonic acid?

A2: Research indicates that the ester group in this compound decreases the reactivity of the methylene hydrogens towards bromination and oxidation compared to malonic acid. This difference is observed in reactions with Ce(IV), Mn(III), or Fe(phen)33+ ions. []

Q3: Can this compound be used in oscillating reactions like the Belousov-Zhabotinsky reaction?

A3: While this compound can participate in the bromate-driven Belousov-Zhabotinsky reaction, it shows different behavior compared to malonic acid. The presence of the ester group leads to less robust oscillations. Interestingly, diethyl malonate (CH2(COOEt)2) does not produce good oscillations in this reaction when catalyzed by Ce(III), Mn(II), or Fe(phen)32+ ions. []

Q4: What happens when this compound reacts with olefins in the presence of manganese(III) acetate?

A5: The reaction outcome depends on the specific malonic acid derivative used. With methylmalonic acid, 2-carboxy-2-methyl-4-butanolides are formed. Bromomalonic acid and chloromalonic acid lead to 2-halo-4-butanolides and/or 2-buten-4-olides. When this compound is used, the product profile includes 2-ethoxycarbonyl-2-buten-4-olides, 2-ethoxycarbonyl-2-ethenyl-4-butanolide, 2,7-dioxaspiro[4.4]nonane-1,6-diones, 2-ethoxycarbonyl-4-butanolide, and ethyl 3-butenoate. These reactions are proposed to proceed through a free-radical mechanism involving substituted dicarboxymethyl radicals. []

Q5: Are there any notable observations when 3,5-Dimethoxyphenylacetaldehyde undergoes a Knoevenagel condensation with this compound?

A6: Interestingly, this reaction in pyridine-piperidine doesn't yield the expected 4-(3,5-dimethoxyphenyl)-2-butenoate. Instead, its isomer, the 3-butenoate, is formed and doesn't readily isomerize to the 2-isomer under basic conditions, unlike similar compounds like 4-phenyl-2-butenoate and 4-phenyl-3-butenoate. Additionally, this reaction also forms 2′,4′,2″,4″-tetramethoxy-2,3:6,7-dibenzo-9-oxabicyclo[3.3.1]nona-2,6-diene, a product of phenol-aldehyde condensation under basic conditions. []

Q6: What is the significance of Melillo's lactone, and how is this compound involved in its synthesis?

A7: Melillo's lactone is a crucial intermediate in the synthesis of thienamycin, a carbapenem antibiotic. While this compound itself is not directly used in synthesizing this lactone, it plays a role in a multi-step process. For example, the oxoazetidinecarboxylic acid (2b) can be converted to its corresponding diazo ester by reacting with ethyl diazoacetate, derived from this compound. This diazo ester can then undergo a series of reactions, ultimately leading to Melillo's lactone. []

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